molecular formula C13H17NO2 B15314556 tert-Butyl indoline-3-carboxylate

tert-Butyl indoline-3-carboxylate

Cat. No.: B15314556
M. Wt: 219.28 g/mol
InChI Key: XIGCCYIKUKSNDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2,3-dihydro-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,3-dihydro-1H-indole-3-carboxylate typically involves the reaction of indole derivatives with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of tert-butyl 2,3-dihydro-1H-indole-3-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,3-dihydro-1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the compound into different hydrogenated indole derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include indole-3-carboxylic acids, hydrogenated indole derivatives, and substituted indoles with various functional groups .

Scientific Research Applications

Tert-butyl 2,3-dihydro-1H-indole-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2,3-dihydro-1H-indole-3-carboxylate involves its interaction with molecular targets and pathways in biological systems. The indole ring structure allows it to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylic acid: A closely related compound with similar chemical properties but without the tert-butyl ester group.

    Tert-butyl indole-3-carboxylate: Another derivative with a different substitution pattern on the indole ring.

Uniqueness

This structural feature differentiates it from other indole derivatives and enhances its utility in various research and industrial applications .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

tert-butyl 2,3-dihydro-1H-indole-3-carboxylate

InChI

InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)10-8-14-11-7-5-4-6-9(10)11/h4-7,10,14H,8H2,1-3H3

InChI Key

XIGCCYIKUKSNDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CNC2=CC=CC=C12

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.